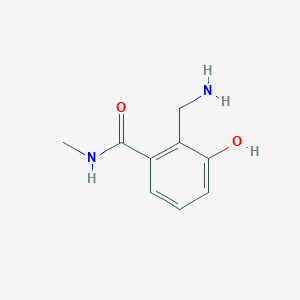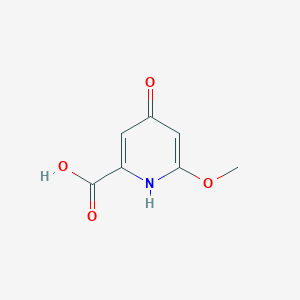
2-(Difluoromethoxy)-4-(3-ethoxy-3-oxopropyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethoxy)-4-(3-ethoxy-3-oxopropyl)benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of difluoromethoxy and ethoxy-oxopropyl groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-4-(3-ethoxy-3-oxopropyl)benzoic acid typically involves multiple steps. One common approach is the introduction of the difluoromethoxy group through a nucleophilic substitution reaction. This can be followed by the addition of the ethoxy-oxopropyl group via an esterification reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This helps in achieving consistent product quality and minimizing the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethoxy)-4-(3-ethoxy-3-oxopropyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
2-(Difluoromethoxy)-4-(3-ethoxy-3-oxopropyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2-(Difluoromethoxy)-4-(3-ethoxy-3-oxopropyl)benzoic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The difluoromethoxy and ethoxy-oxopropyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Trifluoromethoxy)-4-(3-ethoxy-3-oxopropyl)benzoic acid
- 2-(Difluoromethoxy)-4-(3-methoxy-3-oxopropyl)benzoic acid
- 2-(Difluoromethoxy)-4-(3-ethoxy-3-oxobutyl)benzoic acid
Uniqueness
2-(Difluoromethoxy)-4-(3-ethoxy-3-oxopropyl)benzoic acid is unique due to the specific combination of functional groups attached to the benzene ring. The presence of both difluoromethoxy and ethoxy-oxopropyl groups imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions. This makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C13H14F2O5 |
|---|---|
Peso molecular |
288.24 g/mol |
Nombre IUPAC |
2-(difluoromethoxy)-4-(3-ethoxy-3-oxopropyl)benzoic acid |
InChI |
InChI=1S/C13H14F2O5/c1-2-19-11(16)6-4-8-3-5-9(12(17)18)10(7-8)20-13(14)15/h3,5,7,13H,2,4,6H2,1H3,(H,17,18) |
Clave InChI |
KVLSHLGYHPRXTH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC1=CC(=C(C=C1)C(=O)O)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(Acetylamino)-6-formylpyridin-4-YL]acetic acid](/img/structure/B14848390.png)
![7-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-C]pyridine-3-carbonitrile](/img/structure/B14848399.png)








![6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14848466.png)

